N-(2,3-dimethylphenyl)-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide
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Overview
Description
The compound is related to Mefenamic Acid , which is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic activities . It is extensively used as a therapeutic agent .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques . The spectroscopic properties of the FT-IR and FT-Raman spectra of the 2-[(2,3-dimethylphenyl)amino]benzoic acid (DMPABA) compound have been recorded in the region 4000~400 cm-1 .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied . For example, the polar character of the nitro group in nitro compounds results in lower volatility than ketones of about the same molecular weight .Scientific Research Applications
Synthesis and Characterization
Compounds with pyrazole and carboxamide groups have been synthesized through various chemical reactions, showcasing the versatility and reactivity of these motifs in producing a wide range of derivatives. For instance, pyrazole and pyrimidine derivatives have been obtained through reactions involving specific precursors and conditions, demonstrating their potential in generating structurally diverse compounds with tailored properties (Hassan, Hafez, & Osman, 2014). These synthetic methodologies highlight the chemical flexibility of pyrazole-based compounds, enabling the exploration of their applications in various fields of research.
Biological Activities
The biological activities of compounds containing pyrazole and carboxamide functionalities have been a significant area of interest. Several studies have focused on evaluating the cytotoxic properties of these compounds against different cancer cell lines, indicating their potential as anticancer agents. For example, specific carboxamide derivatives have shown potent cytotoxicity against murine leukemia and human Jurkat leukemia cell lines, suggesting their relevance in developing new therapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003). Such studies are crucial for advancing our understanding of how structural variations in chemical compounds can impact their biological efficacy and safety.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-6-5-7-13(11(10)2)18-14(21)8-17-15(22)12-9-20(3)19-16(12)23-4/h5-7,9H,8H2,1-4H3,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOQTWWRZPHBRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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